

The Discovery and Development of BI-891065: A Technical Guide

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Compound of Interest

Compound Name: BI-891065

Cat. No.: B1192381

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Introduction

BI-891065 is a novel, orally bioavailable, monovalent small molecule mimetic of the Second Mitochondria-derived Activator of Caspases (SMAC). Developed by Boehringer Ingelheim, it is an antagonist of the Inhibitor of Apoptosis Proteins (IAPs), a family of proteins often overexpressed in cancer cells, leading to therapeutic resistance. By mimicking the endogenous SMAC protein, **BI-891065** is designed to restore the natural process of apoptosis in tumor cells, positioning it as a promising agent in oncology, particularly in combination with other anti-cancer therapies. This technical guide provides a comprehensive overview of the discovery, mechanism of action, and preclinical development of **BI-891065**.

Core Compound Details

BI-891065 is chemically identified as 2-amino-N-(6-ethynylpyridin-2-yl)propanamide.^[1] Its development was part of a focused effort to create potent and selective IAP antagonists.

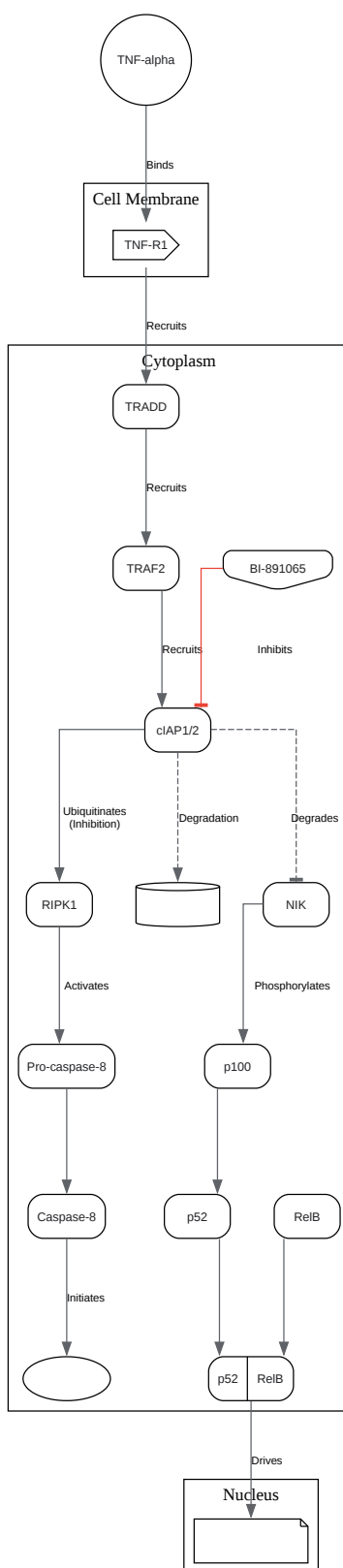
Property	Value
Chemical Structure	2-amino-N-(6-ethynylpyridin-2-yl)propanamide
Molecular Formula	C10H11N3O
Molecular Weight	189.22 g/mol
Class	Monovalent SMAC Mimetic
Originator	Boehringer Ingelheim
Highest Development Phase	Phase I Clinical Trials

Mechanism of Action

BI-891065 functions by targeting the Baculoviral IAP Repeat (BIR) domains of cellular IAP1 (cIAP1), cellular IAP2 (cIAP2), and X-linked IAP (XIAP), with a preferential selectivity for cIAP1 and cIAP2.^{[1][2]} The binding of **BI-891065** to these IAPs unleashes the apoptotic cascade through two primary mechanisms:

- Induction of cIAP1/2 Auto-ubiquitination and Degradation: By binding to the BIR domains of cIAP1 and cIAP2, **BI-891065** induces a conformational change that triggers their E3 ligase activity, leading to their auto-ubiquitination and subsequent proteasomal degradation.^[3] This degradation removes the block on caspase activation.
- Activation of the Non-Canonical NF-κB Pathway: The degradation of cIAP1/2 leads to the stabilization of NF-κB-inducing kinase (NIK). This activates the non-canonical NF-κB pathway, which sensitizes cancer cells to TNFα-induced apoptosis.^[3]

The following diagram illustrates the signaling pathway affected by **BI-891065**.



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Caption: Signaling pathway of **BI-891065** leading to apoptosis.

Preclinical Data

In Vitro Activity

BI-891065 has demonstrated potent binding to IAP proteins. The half-maximal inhibitory concentrations (IC₅₀) for the BIR3 domains of cIAP1, cIAP2, and XIAP are summarized below. [\[1\]](#)

Target	IC ₅₀ (nM)
cIAP1	1.5
cIAP2	4.6
XIAP	>1000

A comprehensive screening of over 246 cancer cell lines revealed that **BI-891065** has modest single-agent activity.[\[4\]](#)[\[5\]](#) However, its efficacy is significantly enhanced in the presence of TNF- α . In a panel of 56 colorectal cancer cell lines, 5% were sensitive to **BI-891065** alone, which increased to 21% with the addition of TNF- α .[\[4\]](#)[\[5\]](#)

In Vivo Efficacy

Preclinical in vivo studies have primarily focused on the combination of **BI-891065** with other anti-cancer agents. In a Pan02 pancreatic cancer syngeneic mouse model, the combination of **BI-891065** with an anti-PD-1 antibody led to the eradication of tumors.[\[2\]](#)

Significant synergy has also been observed in combination with the BET inhibitor BI 894999. In vivo studies in pancreatic ductal adenocarcinoma (PDAC) and colorectal cancer (CRC) xenograft models demonstrated superior tumor growth inhibition (TGI) for the combination compared to either agent alone.

Model	Treatment	Tumor Growth Inhibition (TGI)
BxPC3 Pancreas Xenograft	BI 891065 (50 mg/kg)	22%
BI 894999 (2 mg/kg)	70%	
Combination	96%	
Pan02 Pancreas Syngeneic	BI 891065 (50 mg/kg)	9%
BI 894999 (4 mg/kg)	30%	
Combination	92%	

Experimental Protocols

IAP Binding Assay (Homogeneous Time-Resolved Fluorescence - HTRF)

Objective: To determine the in vitro potency of **BI-891065** in binding to the BIR3 domains of cIAP1, cIAP2, and XIAP.

Methodology:

- Recombinant human His-tagged BIR3 domains of cIAP1, cIAP2, and XIAP are used.
- A fluorescently labeled SMAC-derived peptide is used as a tracer.
- The assay is performed in a 384-well plate in a suitable assay buffer (e.g., 50 mM HEPES pH 7.5, 100 mM NaCl, 0.05% BSA, 1 mM DTT).
- Serial dilutions of **BI-891065** are incubated with the respective BIR3 domain and the tracer.
- The HTRF signal is measured on a compatible plate reader after an incubation period (e.g., 1 hour at room temperature).
- The IC50 values are calculated from the dose-response curves using a four-parameter logistic fit.

Pan-Cancer Cell Line Proliferation Assay

Objective: To assess the anti-proliferative activity of **BI-891065** across a large panel of human cancer cell lines.

Methodology:

- A panel of 246 human cancer cell lines is seeded in 384-well plates.
- Cells are treated with a concentration range of **BI-891065**, both as a single agent and in combination with a fixed concentration of TNF- α .
- After a 72-hour incubation period, cell viability is assessed using a high-content screening platform (e.g., measuring ATP content with CellTiter-Glo®).
- The percentage of sensitive cell lines is determined based on a predefined viability threshold.

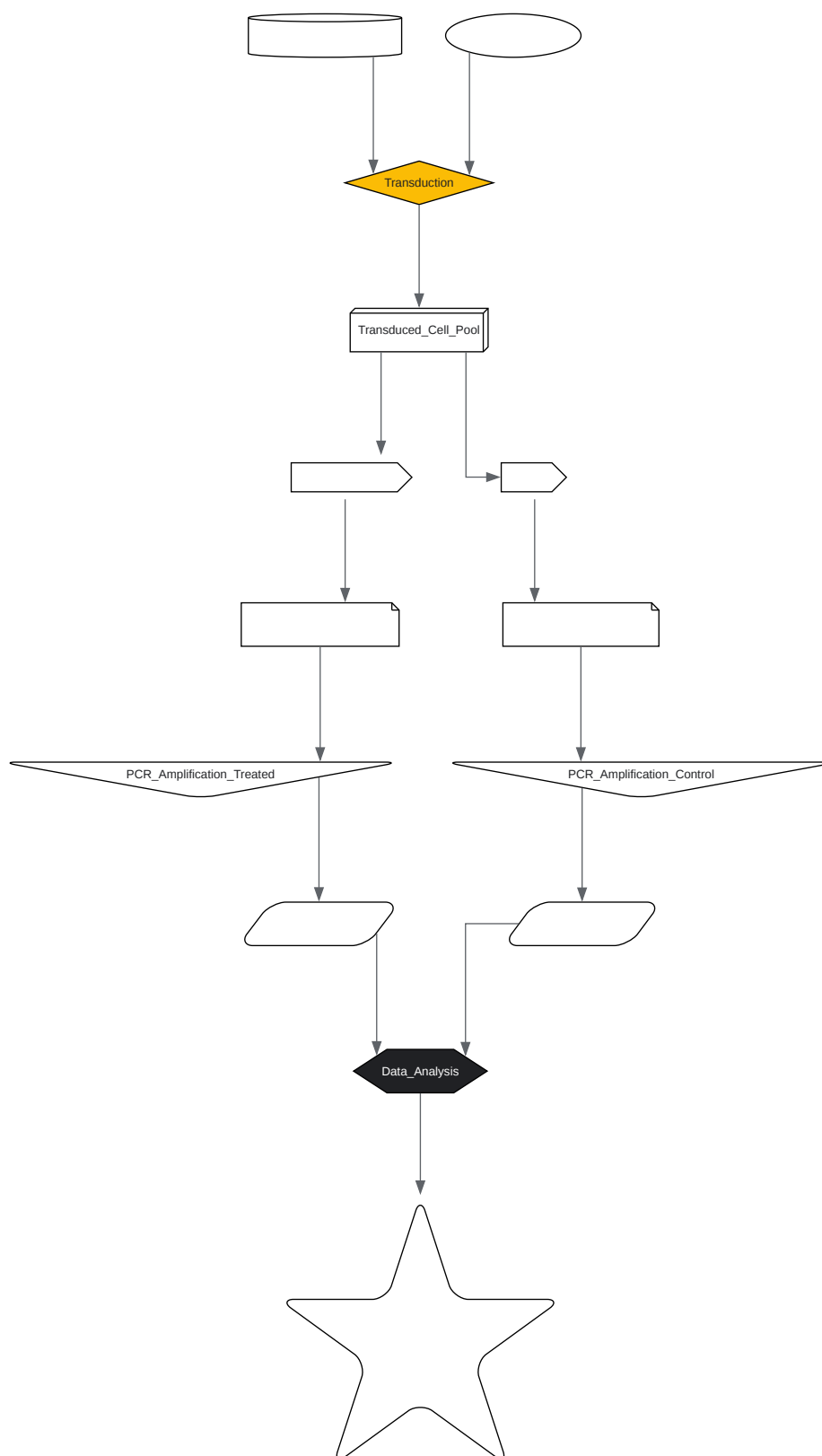
Genome-Wide CRISPR/Cas9 Sensitizer Screen

Objective: To identify genetic determinants of sensitivity to **BI-891065**.

Methodology:

- A cancer cell line of interest is transduced with a genome-wide lentiviral sgRNA library.
- The transduced cell population is treated with a sub-lethal dose of **BI-891065** in the presence of TNF- α .
- Genomic DNA is extracted from the surviving and control cell populations.
- The sgRNA sequences are amplified by PCR and quantified by next-generation sequencing.
- Genes whose knockout leads to either sensitization or resistance to treatment are identified by comparing the sgRNA abundance between the treated and control groups.

The following diagram outlines the workflow for the CRISPR/Cas9 screen.



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